Cas no 18908-16-2 (1,2-dimethyl-4-prop-1-en-2-ylbenzene)

1,2-dimethyl-4-prop-1-en-2-ylbenzene structure
18908-16-2 structure
Product name:1,2-dimethyl-4-prop-1-en-2-ylbenzene
CAS No:18908-16-2
MF:C11H14
MW:146.228863239288
CID:1382580
PubChem ID:258550

1,2-dimethyl-4-prop-1-en-2-ylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-dimethyl-4-prop-1-en-2-ylbenzene
    • AG-J-30982
    • 1,2-dimethyl-4-isopropenylbenzene
    • Cyclohexene, 1,2,4-trimethyl-4-(1-methylethenyl)-
    • AC1L5LQH
    • 4-isopropenyl-1,2-dimethyl-benzene
    • AR-1G2949
    • CTK4D1023
    • 4-Isopropenyl-1,2-dimethyl-benzol
    • 4-isopropenyl-1,2,4-trimethyl-cyclohexene
    • 4-Isopropenyl-1,2,4-trimethyl-1-cyclohexene
    • 4-Isopropenyl-1,2,4-trimethyl-cyclohexen
    • AC1Q2A52
    • NSC73984
    • 1,2,4-Trimethyl-4-isopropenyl-cyclohexene
    • 1,2,4-Trimethyl-4-isopropenyl-cyclohexene;4-Isopropenyl-1,2,4-trimethyl-cyclohexen;4-Isopropenyl-1,2-dimethyl-benzol;4-isopropenyl-1,2,4-trimethyl-cyclohexene;4-Isopropenyl-1,2,4-trimethyl-1-cyclohexene;4-isopropenyl-1,2-dimethyl-benzene;1,2-dimethyl-4-isopropenylbenzene;
    • 3,4-dimethyl-.alpha.-methylstyrene
    • NSC87580
    • 1,2-dimethyl-4-(prop-1-en-2-yl)benzene
    • Benzene, 1,2-dimethyl-4-(1-methylethenyl)-
    • NSC-87580
    • 1,2-DIMETHYL-4-(1-METHYLETHENYL)BENZENE
    • AKOS013993817
    • 4-Isopropenyl-o-xylene
    • NSC 87580
    • Q27276268
    • D9A2L38802
    • STYRENE, .ALPHA.,3,4-TRIMETHYL-
    • MFCD00026053
    • UNII-D9A2L38802
    • XSQYYLSXKMCPJQ-UHFFFAOYSA-N
    • 18908-16-2
    • DTXSID9051826
    • 1,2-Dimethyl-4-(1-methylethenyl)-benzene
    • Inchi: InChI=1S/C11H14/c1-8(2)11-6-5-9(3)10(4)7-11/h5-7H,1H2,2-4H3
    • InChI Key: XSQYYLSXKMCPJQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)C(=C)C)C

Computed Properties

  • Exact Mass: 146.11000
  • Monoisotopic Mass: 146.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.33650

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